molecular formula C22H21N3O5 B13429694 Tadalafil open ring acid

Tadalafil open ring acid

Cat. No.: B13429694
M. Wt: 407.4 g/mol
InChI Key: MUUFJIFAAHRREF-IIBYNOLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tadalafil open ring acid typically involves the use of D-cis-carboline hydrochloride as the initial raw material. The process includes several key steps:

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. The use of efficient solvents and catalysts, along with controlled reaction conditions, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tadalafil open ring acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Tadalafil open ring acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Sildenafil: Another PDE5 inhibitor used for similar therapeutic purposes.

    Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Avanafil: A newer PDE5 inhibitor with a faster onset of action.

Uniqueness

Its longer half-life compared to other PDE5 inhibitors makes it suitable for chronic dosing .

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-[2-(methylamino)acetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C22H21N3O5/c1-23-10-19(26)25-16(22(27)28)9-14-13-4-2-3-5-15(13)24-20(14)21(25)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,23-24H,9-11H2,1H3,(H,27,28)/t16-,21-/m1/s1

InChI Key

MUUFJIFAAHRREF-IIBYNOLFSA-N

Isomeric SMILES

CNCC(=O)N1[C@H](CC2=C([C@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)O

Canonical SMILES

CNCC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)O

Origin of Product

United States

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